7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
Overview
Description
7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Imidazo[4,5-c]pyridine derivatives are known to modulate the functions of receptors or enzymes in living systems . They interact with their targets, leading to changes in cellular function.
Biochemical Pathways
7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine may influence many cellular pathways necessary for the proper functioning of cells . These pathways could include those involved in cancer cell proliferation, pathogen survival, immune system function, and carbohydrate metabolism .
Result of Action
Given the broad bioactivities of imidazo[4,5-c]pyridine derivatives, the compound could potentially have a range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA A receptors, acting as a positive allosteric modulator Additionally, this compound has been found to inhibit certain enzymes involved in carbohydrate metabolism, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-kappaB signaling pathway, which plays a critical role in immune response and inflammation . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with GABA A receptors involves binding to a specific site on the receptor, enhancing its activity . Additionally, this compound can inhibit enzymes involved in metabolic pathways, thereby affecting cellular metabolism and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing anxiety and enhancing cognitive function . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination . Additionally, this compound can affect metabolic flux and alter metabolite levels, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide this compound to its site of action . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
7-chloro-2-methyl-3H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMFENATKLIWIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NC=C2N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590286 | |
Record name | 7-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929074-44-2 | |
Record name | 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929074-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.